molecular formula C14H14ClNO5S2 B2371103 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide CAS No. 1396786-53-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2371103
CAS No.: 1396786-53-0
M. Wt: 375.84
InChI Key: OADZWJWQRQQYCZ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a chlorothiophene sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Compounds with similar structures have shown activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote cell death.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to the death of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then subjected to various chemical reactions to introduce the hydroxypropyl and chlorothiophene sulfonamide groups. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and bases such as sodium hydroxide for deprotection steps .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while nucleophilic substitution on the chlorothiophene moiety can introduce various functional groups .

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5S2/c1-14(17,9-2-3-10-11(6-9)21-8-20-10)7-16-23(18,19)13-5-4-12(15)22-13/h2-6,16-17H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZWJWQRQQYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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